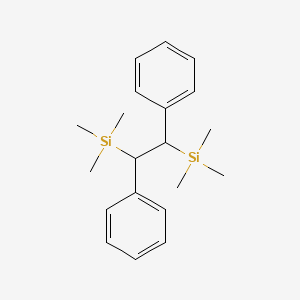
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- is a chemical compound with the molecular formula C20H30Si2 It is a silane derivative characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to an ethanediyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- typically involves the reaction of diphenylethane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove impurities and obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- involves its interaction with molecular targets through its silane and phenyl groups. These interactions can lead to the formation of stable complexes with various biological molecules, influencing their activity and function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox processes within biological systems.
類似化合物との比較
Similar Compounds
- Silane, (1,2-diphenyl-1,2-ethenediyl)bis[trimethyl-
- 1,2-Bis(trimethylsilyl)ethane
- 1,4-Bis(trimethylsilyl)benzene
Uniqueness
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical properties. The presence of both phenyl and trimethylsilyl groups allows for versatile chemical reactivity and potential applications that are not observed in similar compounds. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
18586-58-8 |
|---|---|
分子式 |
C20H30Si2 |
分子量 |
326.6 g/mol |
IUPAC名 |
(1,2-diphenyl-2-trimethylsilylethyl)-trimethylsilane |
InChI |
InChI=1S/C20H30Si2/c1-21(2,3)19(17-13-9-7-10-14-17)20(22(4,5)6)18-15-11-8-12-16-18/h7-16,19-20H,1-6H3 |
InChIキー |
GYDXRACZXACESB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
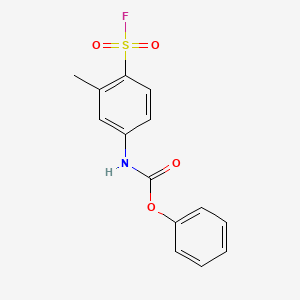

![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
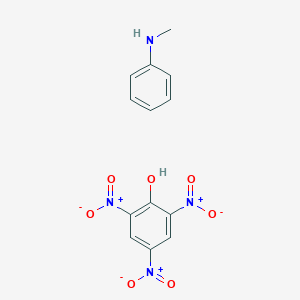
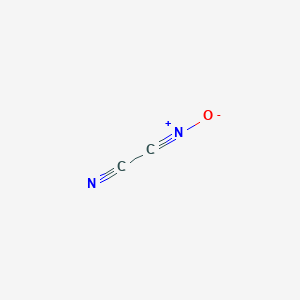
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

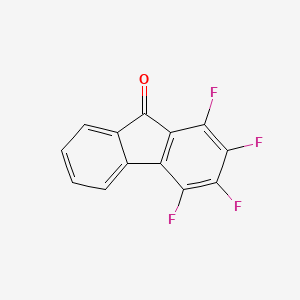
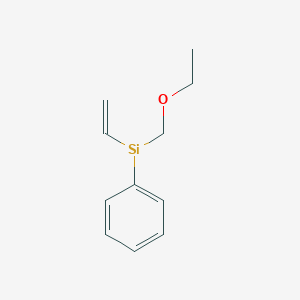
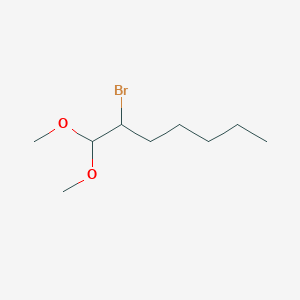

![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)

